molecular formula C10H8FNO2 B15070507 6-Fluoro-5-methoxyisoquinolin-1(2H)-one

6-Fluoro-5-methoxyisoquinolin-1(2H)-one

Cat. No.: B15070507
M. Wt: 193.17 g/mol
InChI Key: ADKTXXTZZGHTIS-UHFFFAOYSA-N
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Description

6-Fluoro-5-methoxyisoquinolin-1(2H)-one is a fluorinated isoquinolinone derivative with the molecular formula C₁₀H₈FNO₂ and a molar mass of 193.18 g/mol. This compound features a bicyclic isoquinolinone core substituted with a fluorine atom at position 6 and a methoxy group (-OCH₃) at position 5. Isoquinolinones are of significant interest in medicinal chemistry due to their diverse biological activities, including kinase inhibition and antimicrobial properties.

Properties

Molecular Formula

C10H8FNO2

Molecular Weight

193.17 g/mol

IUPAC Name

6-fluoro-5-methoxy-2H-isoquinolin-1-one

InChI

InChI=1S/C10H8FNO2/c1-14-9-6-4-5-12-10(13)7(6)2-3-8(9)11/h2-5H,1H3,(H,12,13)

InChI Key

ADKTXXTZZGHTIS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC2=C1C=CNC2=O)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-5-methoxyisoquinolin-1(2H)-one typically involves multi-step organic reactions. One possible route could be:

    Starting Material: Begin with a suitable isoquinoline derivative.

    Fluorination: Introduce the fluorine atom at the 6th position using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) under controlled conditions.

    Methoxylation: Introduce the methoxy group at the 5th position using a methoxylating agent like dimethyl sulfate or methanol in the presence of a base.

    Cyclization: Form the isoquinolin-1(2H)-one ring through cyclization reactions, possibly using acidic or basic catalysts.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route for large-scale production. This includes:

    Optimization of Reaction Conditions: Temperature, pressure, and solvent choice to maximize yield and purity.

    Catalyst Selection: Use of efficient and reusable catalysts to reduce costs.

    Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-5-methoxyisoquinolin-1(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert it to dihydroisoquinoline derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) under appropriate conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydroisoquinoline derivatives.

    Substitution: Various substituted isoquinoline derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical compound.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 6-Fluoro-5-methoxyisoquinolin-1(2H)-one would depend on its specific application. For example:

    Biological Activity: It may interact with specific enzymes or receptors, inhibiting or activating biological pathways.

    Chemical Reactions: It may act as a nucleophile or electrophile, participating in various organic reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

6-Chloro-5-methoxyisoquinolin-1(2H)-one

  • Molecular Formula: C₁₀H₈ClNO₂
  • Molar Mass : 209.63 g/mol
  • Key Differences: The chlorine atom at position 6 increases molar mass compared to the fluoro analog. Chlorine’s larger atomic radius and lower electronegativity may alter binding affinity in biological systems compared to fluorine.

5-Methoxycanthin-6-one

  • Molecular Formula : C₁₄H₁₀N₂O₂
  • Molar Mass : 238.24 g/mol
  • Key Differences: The canthinone core replaces the isoquinolinone structure, introducing an additional nitrogen atom. The methoxy group at position 5 is retained, but the absence of a fluorine atom reduces electronegative effects. Reported in NMR studies (δ 4.07 ppm for -OCH₃), this compound demonstrates distinct electronic environments compared to the fluoro-substituted isoquinolinone.

4-(3,4-Dihydroxyphenyl)-5-hydroxyisoquinolin-1(2H)-one

  • Molecular Formula: C₁₅H₁₁NO₄
  • Molar Mass : 269.25 g/mol
  • Key Differences :
    • Hydroxyl (-OH) groups at positions 4 and 5 enhance polarity and hydrogen-bonding capacity, contrasting with the methoxy and fluoro substituents.
    • Increased solubility in aqueous media compared to the fluoro analog.

6-Fluoro-5-methoxy-2,3-dihydro-1H-inden-1-one

  • Molecular Formula : C₁₀H₉FO₂
  • Molar Mass : 180.18 g/mol
  • Key Differences: The indenone core replaces the isoquinolinone structure, reducing aromaticity and ring strain. The fluorine and methoxy substituents are retained, but the indenone scaffold may confer distinct electronic and steric properties.

Structural and Functional Analysis

Table 1: Comparative Properties of 6-Fluoro-5-methoxyisoquinolin-1(2H)-one and Analogs

Compound Core Structure Substituents Molar Mass (g/mol) Key Functional Attributes
6-Fluoro-5-methoxyisoquinolin-1(2H)-one Isoquinolinone 6-F, 5-OCH₃ 193.18 High electronegativity, moderate lipophilicity
6-Chloro-5-methoxyisoquinolin-1(2H)-one Isoquinolinone 6-Cl, 5-OCH₃ 209.63 Increased lipophilicity, potential metabolic stability
5-Methoxycanthin-6-one Canthinone 5-OCH₃ 238.24 Additional nitrogen atom, distinct electronic profile
4-(3,4-Dihydroxyphenyl)-5-hydroxyisoquinolin-1(2H)-one Isoquinolinone 4-(3,4-diOH), 5-OH 269.25 High polarity, enhanced solubility
6-Fluoro-5-methoxy-2,3-dihydro-1H-inden-1-one Indenone 6-F, 5-OCH₃ 180.18 Reduced aromaticity, altered steric effects

Electronic Effects

  • Fluorine vs. Chlorine (3.16 Pauling scale) offers weaker electronegativity but greater polarizability.
  • Methoxy Group : The -OCH₃ group in all analogs contributes to electron-donating resonance effects, modulating reactivity at adjacent positions.

Pharmacological Implications

  • Lipophilicity : The chloro analog’s higher logP may improve blood-brain barrier penetration, whereas the fluoro derivative balances solubility and membrane permeability.
  • Metabolic Stability : Fluorine’s resistance to oxidative metabolism may prolong half-life compared to hydroxylated analogs.

Biological Activity

6-Fluoro-5-methoxyisoquinolin-1(2H)-one is a synthetic compound belonging to the isoquinoline family, characterized by its unique heterocyclic structure. The presence of a fluorine atom at the 6-position and a methoxy group at the 5-position enhances its chemical properties, making it a promising candidate in medicinal chemistry. This article explores the biological activities associated with this compound, including its potential as an enzyme inhibitor, anticancer agent, and neuroprotective agent.

The chemical structure of 6-Fluoro-5-methoxyisoquinolin-1(2H)-one can be represented as follows:

C10H8FNO2\text{C}_{10}\text{H}_{8}\text{F}\text{N}\text{O}_{2}

This compound's stability and reactivity are significantly influenced by its substituents, which play a crucial role in its interaction with biological macromolecules.

Anticancer Activity

Recent studies have demonstrated that isoquinoline derivatives, including 6-Fluoro-5-methoxyisoquinolin-1(2H)-one, exhibit potent anticancer properties. For instance, fluorination at the 6-position has been linked to enhanced ligand-metal complex formation, which is beneficial for stability and reactivity in cancer models. In particular, compounds similar to 6-Fluoro-5-methoxyisoquinolin-1(2H)-one have shown significant cytotoxic effects against various cancer cell lines, including pancreatic and prostate cancers, with IC50 values in the low-to-mid nanomolar range .

The mechanism through which 6-Fluoro-5-methoxyisoquinolin-1(2H)-one exerts its biological effects involves interaction with specific cellular pathways. Studies indicate that these compounds may influence DNA damage response pathways and modulate redox activity due to the presence of fluorine . The following table summarizes key findings related to the compound's anticancer activity:

CompoundCancer TypeIC50 Value (nM)Mechanism of Action
HCT-13Pancreatic<50DNA damage response modulation
HCT-7Prostate<30Ligand-metal complex stabilization
HCT-8Leukemia<40Redox modulation

Neuroprotective Properties

In addition to its anticancer potential, 6-Fluoro-5-methoxyisoquinolin-1(2H)-one has been investigated for neuroprotective effects. Isoquinoline derivatives are known for their ability to cross the blood-brain barrier and may provide therapeutic benefits in neurodegenerative diseases by mitigating oxidative stress and inflammation. The exact mechanisms remain an area of active research.

Case Studies

Several case studies have highlighted the efficacy of isoquinoline derivatives in clinical settings:

  • Case Study on HCT Compounds : A study involving HCT-13 demonstrated significant antiproliferative effects in cancer cell lines when combined with copper supplementation. The results indicated that fluorination enhanced potency compared to non-fluorinated analogs .
  • Neuroprotection : Research has shown that certain isoquinoline derivatives can reduce neuronal cell death in models of oxidative stress, suggesting their potential use in treating conditions like Alzheimer's disease.

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